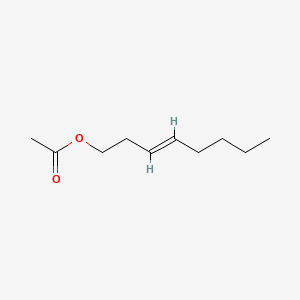

3-Octen-1-ol, acetate, (E)-

描述

Significance of Alkenyl Acetates in Contemporary Chemical Ecology and Natural Products Research

Alkenyl acetates, the broader chemical family to which (Z)-3-Octen-1-ol acetate (B1210297) belongs, are pivotal in the study of chemical communication between organisms and the exploration of naturally derived compounds. These esters are widespread in nature, contributing to the aroma of fruits and plants and acting as crucial signaling molecules (semiochemicals) for insects. lookchem.comrsc.org

In the field of chemical ecology, alkenyl acetates are extensively studied for their role as pheromones, particularly sex pheromones in insects. nih.govresearchgate.net For instance, specific alkenyl acetates are key components in the pheromone blends of various moth species, mediating mating behaviors. eje.cz The precise structure, including chain length and the geometry of the double bond, is often critical for species-specific recognition. Research has shown that even subtle changes to the molecule can drastically alter its biological activity. researchgate.net

Furthermore, in natural products research, the identification and synthesis of novel alkenyl acetates from plant and animal sources continue to be an active area of investigation. These compounds are not only of interest for their ecological roles but also for their potential applications in various industries. The biosynthesis of these compounds in plants often involves the lipoxygenase (LOX) pathway, starting from fatty acids like linoleic and linolenic acid. nih.gov

Historical Trajectories and Foundational Studies Pertaining to (Z)-3-Octen-1-ol Acetate

Early research into alkenyl acetates was largely driven by the need to identify and synthesize insect sex pheromones for pest management applications. Foundational studies in the mid-20th century established the importance of these compounds in insect communication. While specific early studies focusing exclusively on (Z)-3-Octen-1-ol acetate are not as prominently documented as those for some other pheromones, the groundwork for its investigation was laid by broader research into the chemical ecology of insects and the volatile compounds of plants.

The development of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and electroantennography (EAG) was instrumental in identifying and characterizing naturally occurring alkenyl acetates, including (Z)-3-Octen-1-ol acetate, from complex mixtures. These techniques allowed researchers to detect minute quantities of these volatile compounds and to assess their biological activity by measuring the electrical response of insect antennae.

Delineation of Key Research Objectives and Emerging Scientific Inquiries into (Z)-3-Octen-1-ol Acetate

Current research on (Z)-3-Octen-1-ol acetate and related compounds is multifaceted, spanning from fundamental ecological questions to the development of practical applications. Key research objectives include:

Elucidating its role in plant-insect interactions: Scientists are investigating how plants emit (Z)-3-Octen-1-ol acetate and how this influences the behavior of both herbivorous insects and their natural enemies.

Understanding its function as a semiochemical: A primary goal is to determine the specific behavioral responses elicited by (Z)-3-Octen-1-ol acetate in various insect species, including attraction, repulsion, and oviposition stimulation.

Investigating its biosynthetic pathways: Researchers are working to uncover the enzymatic processes and genetic underpinnings of (Z)-3-Octen-1-ol acetate production in different organisms.

Developing novel synthesis methods: Organic chemists are focused on creating efficient and stereoselective methods for synthesizing (Z)-3-Octen-1-ol acetate and its analogs for research and potential commercial use. google.com

Emerging inquiries are also exploring the potential for this compound in integrated pest management (IPM) strategies. By understanding how (Z)-3-Octen-1-ol acetate modulates insect behavior, researchers hope to develop new and environmentally benign methods for pest control.

Data Tables

Table 1: Chemical and Physical Properties of (Z)-3-Octen-1-ol Acetate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | nih.govnist.gov |

| Molecular Weight | 170.25 g/mol | nih.gov |

| IUPAC Name | [(Z)-oct-3-enyl] acetate | nih.gov |

| CAS Registry Number | 69668-83-3 | nist.gov |

| Appearance | Oily liquid | orgsyn.org |

| Odor Profile | Fruity, green | smolecule.com |

Table 2: Natural Occurrence of the Precursor (Z)-3-Octen-1-ol

| Source | |

| Fruits | Banana, Muskmelon, Passion fruit |

| Vegetables | Pea |

| Other | Various plants |

This table is based on the natural occurrence of the alcohol precursor, (Z)-3-Octen-1-ol, from which the acetate is derived. thegoodscentscompany.com

属性

CAS 编号 |

69668-83-3 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC 名称 |

[(E)-oct-3-enyl] acetate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6+ |

InChI 键 |

PHXNWSHRRVPWLO-VOTSOKGWSA-N |

手性 SMILES |

CCCC/C=C/CCOC(=O)C |

规范 SMILES |

CCCCC=CCCOC(=O)C |

产品来源 |

United States |

Occurrence and Distribution in Biological Systems: a Comprehensive Analysis

Natural Biogenic Sources and Organismal Origin of (Z)-3-Octen-1-ol Acetate (B1210297)

This compound is synthesized by a range of organisms, from plants to insects, where it is often part of a complex mixture of volatile molecules.

(Z)-3-Octen-1-ol acetate is a notable component of the aroma profile in several plant species, particularly fruits. Research has identified and quantified this ester in various cultivars, highlighting its role in their characteristic scent.

In studies of melon (Cucumis melo L.), (Z)-3-Octen-1-ol acetate has been detected as a volatile compound contributing to the fruit's complex aroma. oup.comcardiff.ac.uk For instance, in an analysis of Oriental melon 'Liyu' fruits, the related alcohol, (Z)-3-octen-1-ol, was quantified, though the acetate itself was not explicitly measured in that particular study. amazonaws.com However, other research on melon introgression lines clearly identified (Z)-3-octen-1-ol acetate as one of the VOCs associated with a specific quantitative trait locus (QTL) on chromosome 6, linking its production to genetic factors. oup.com The compound is also found in other fruits; for example, it was detected in 'Fenjiao' bananas during their ripening stages. nih.gov

A study on cut melon fruit also identified (Z)-3-Octen-1-ol acetate as one of the volatile organic compounds whose profile could be used to discriminate between uninoculated melon and melon inoculated with Listeria monocytogenes after several days of storage. cardiff.ac.uk This suggests its emission can be influenced by microbial activity on the plant material.

Table 1: Presence of (Z)-3-Octen-1-ol Acetate and Related Compounds in Plant VOC Profiles

| Plant Species | Cultivar/Variety | Compound Detected | Key Findings | Reference |

|---|---|---|---|---|

| Melon (Cucumis melo L.) | VED | (Z)-3-Octen-1-ol acetate | Associated with a QTL on chromosome 6 related to VOC production. | oup.com |

| Melon (Cucumis melo L.) | Not specified | (Z)-3-Octen-1-ol acetate | Part of the VOC profile used to detect Listeria monocytogenes contamination. | cardiff.ac.uk |

| Banana (Musa spp.) | Fenjiao | (Z)-3-Octen-1-ol, acetate | Detected during ripening. | nih.gov |

In the animal kingdom, (Z)-3-Octen-1-ol acetate has been identified as a component of exocrine secretions in certain insects. These secretions often function as pheromones, mediating communication between individuals of the same species. scielo.org.mx Research has reported the presence of (Z)-3-octen-1-yl acetate in true bugs belonging to the Miridae family. researchgate.net While many insect pheromones are species-specific, the presence of this compound in plant volatiles as well suggests a complex interplay between host-plant cues and insect communication. eje.cz Its precursor, (Z)-3-octen-1-ol, is a known component in the chemical signaling systems of various insects and can act as a synergist to sex pheromones in species like the legume pod borer, Maruca vitrata. google.comresearchgate.net

While the direct detection of (Z)-3-Octen-1-ol acetate in fungal metabolite arrays is not extensively documented in the provided sources, the biosynthesis of its C8 precursors is a hallmark of fungal VOC profiles. annualreviews.org The most prominent of these is 1-octen-3-ol (B46169), often called "mushroom alcohol," which is formed from the breakdown of linoleic acid and is characteristic of many mushrooms and molds. annualreviews.orgebi.ac.ukacs.org Other related C8 compounds like 3-octanone (B92607) and 3-octanol (B1198278) are also common fungal volatiles. nih.govmdpi.com Given that fungi possess the metabolic pathways to produce a variety of C8 alcohols and ketones, and that some can produce other acetate esters, it is plausible that (Z)-3-Octen-1-ol acetate could be a minor or yet-to-be-identified component in some fungal species. nih.govhubrecht.eu

Interspecific and Intraspecific Variation in (Z)-3-Octen-1-ol Acetate Biosynthesis and Accumulation

The production of volatile compounds, including (Z)-3-Octen-1-ol acetate and its precursors, can vary significantly both between different species (interspecific) and among individuals of the same species (intraspecific). This variation is often linked to genetic differences.

A study on Prangos ferulacea revealed that the concentration of octen-3-yl acetate differed significantly between fertile and infertile plants at the flowering stage, demonstrating intraspecific variation linked to the plant's reproductive status. aloki.hu In fungi, research on truffles (Tuber uncinatum) has shown that the variability in C8-VOCs, a class that includes the precursor alcohol 1-octen-3-ol, is associated with the fungal genotype rather than geographical origin or maturity, indicating strong genetic control over its production. researchgate.net Similarly, genetic fine-mapping in melon has pinpointed a specific gene cluster that influences the levels of (Z)-3-octen-1-ol acetate, explaining the variation observed between different melon lines. oup.com

Environmental and Ontogenetic Factors Modulating (Z)-3-Octen-1-ol Acetate Production Dynamics

The synthesis and emission of (Z)-3-Octen-1-ol acetate are not static but are influenced by the organism's developmental stage (ontogeny) and prevailing environmental conditions.

Ontogenetic factors, such as the age of the organism, can play a crucial role. For example, in lavender, the production of linalool (B1675412) and linalyl acetate, other volatile esters, is highly correlated with plant age. researchgate.net This suggests that the enzymatic machinery responsible for producing such esters, potentially including (Z)-3-Octen-1-ol acetate, is developmentally regulated.

Environmental factors also exert a strong influence. The release of plant VOCs is generally affected by conditions like temperature, humidity, and nutrient availability. scielo.org.mx A specific example is the rehydration of the rustyback fern (Asplenium ceterach), where the emission of a suite of VOCs, including the precursor 3-octen-1-ol (B8816688), was shown to increase significantly during the first few hours of re-watering. mdpi.com Furthermore, the atmospheric degradation of the precursor (Z)-3-octen-1-ol is influenced by environmental factors such as the presence of OH radicals, which affects its atmospheric lifetime. researchgate.netconicet.gov.ar

Table 2: List of Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| (Z)-3-Octen-1-ol acetate | [(Z)-oct-3-enyl] acetate | C10H18O2 |

| (Z)-3-Octen-1-ol | (Z)-Oct-3-en-1-ol | C8H16O |

| 1-Octen-3-ol | Oct-1-en-3-ol | C8H16O |

| 3-Octanone | Octan-3-one | C8H16O |

| 3-Octanol | Octan-3-ol | C8H18O |

| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | C10H18O |

| Linalyl acetate | 3,7-Dimethylocta-1,6-dien-3-yl acetate | C12H20O2 |

Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

Proposed Enzymatic Cascades for (Z)-3-Octen-1-ol Acetate (B1210297) Formation

The biosynthesis of (Z)-3-Octen-1-ol acetate is predominantly linked to the lipid metabolism of the organism. It is considered a member of the green leaf volatiles (GLVs) in plants, which are C6 and C8 compounds derived from the oxidative cleavage of fatty acids. frontiersin.orgresearchgate.net

The primary metabolic precursors for the biosynthesis of (Z)-3-Octen-1-ol acetate are unsaturated fatty acids, primarily linoleic acid and linolenic acid. researchgate.net The pathway proceeds through a series of enzymatic reactions known as the lipoxygenase (LOX) pathway in plants.

The initial step involves the oxygenation of these fatty acids by lipoxygenase (LOX) enzymes. In the context of C8 volatile production, linoleic acid is converted into hydroperoxides. ebi.ac.uk These hydroperoxides are then cleaved by a specific hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to produce shorter-chain aldehydes. frontiersin.org Subsequent reduction of the resulting C8 aldehyde by an alcohol dehydrogenase (ADH) yields the alcohol precursor, (Z)-3-Octen-1-ol. mdpi.compreprints.org The final step is the esterification of this alcohol.

In some organisms, an alternative pathway involving enoyl-CoA isomerases (ECI) has been proposed. These enzymes are involved in the β-oxidation pathway of fatty acids and can influence the formation of specific isomers of unsaturated alcohols, including the precursors to (Z)-3-Octen-1-ol. oup.com

Table 1: Key Precursors and Intermediates in (Z)-3-Octen-1-ol Acetate Biosynthesis

| Compound | Role in Pathway | Reference |

|---|---|---|

| Linoleic Acid | Primary Precursor | researchgate.netebi.ac.uk |

| Linolenic Acid | Primary Precursor | researchgate.net |

| Fatty Acid Hydroperoxides (e.g., 13-HPOD) | Intermediate | researchgate.netebi.ac.uk |

| (Z)-3-Octenal | Aldehyde Intermediate | researchgate.net |

| (Z)-3-Octen-1-ol | Immediate Alcohol Precursor | oup.comsemanticscholar.org |

Several key enzymes are critical for the biosynthesis of (Z)-3-Octen-1-ol acetate. The functional characterization of these enzymes is essential to understanding the pathway's efficiency and regulation.

Alcohol Acyltransferases (AATs): The final and definitive step in the formation of (Z)-3-Octen-1-ol acetate is catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the esterification reaction by transferring an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group of the alcohol precursor, (Z)-3-Octen-1-ol. semanticscholar.org The expression and activity of AAT genes are often correlated with the production of acetate esters in fruits and other plant tissues. mdpi.comnih.gov In banana, for instance, AATs are directly responsible for the generation of a wide array of volatile esters during ripening. semanticscholar.org

Other Key Enzymes:

Lipoxygenases (LOX): These enzymes initiate the pathway by introducing molecular oxygen into polyunsaturated fatty acids. researchgate.net

Hydroperoxide Lyases (HPL): Members of the cytochrome P450 family, HPLs cleave the fatty acid hydroperoxides to form aldehydes and oxo-acids. frontiersin.org The specificity of the HPL determines the chain length of the resulting volatile.

Alcohol Dehydrogenases (ADH): These enzymes catalyze the reversible conversion of aldehydes to alcohols, producing the (Z)-3-Octen-1-ol substrate required by AATs. oup.com

Enoyl-CoA Isomerases (ECI): Implicated in the β-oxidation of fatty acids, these enzymes can influence the pool of unsaturated precursors available for volatile synthesis. Studies in melon have linked ECI genes to the production of C8 volatiles like (Z)-3-octen-1-ol. oup.com

Table 2: Key Enzymes in the (Z)-3-Octen-1-ol Acetate Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Lipoxygenase | LOX | Oxygenation of fatty acids | researchgate.net |

| Hydroperoxide Lyase | HPL | Cleavage of fatty acid hydroperoxides | frontiersin.org |

| Alcohol Dehydrogenase | ADH | Reduction of aldehydes to alcohols | oup.com |

| Alcohol Acyltransferase | AAT | Esterification of alcohols to form acetates | semanticscholar.org |

| Enoyl-CoA Isomerase | ECI | Isomerization in fatty acid β-oxidation, influencing precursor availability | oup.com |

Genetic Underpinnings and Transcriptional Regulation of (Z)-3-Octen-1-ol Acetate Biosynthesis

The production of (Z)-3-Octen-1-ol acetate is tightly controlled at the genetic level, with the expression of biosynthetic genes being regulated by a complex network of developmental cues and environmental stimuli.

Identifying the genes responsible for the biosynthesis of (Z)-3-Octen-1-ol acetate relies on several advanced molecular biology techniques.

Quantitative Trait Loci (QTL) Analysis: This method is used to map genes associated with specific traits, such as the production of a particular volatile compound. By crossing parental lines with differing volatile profiles, researchers can identify chromosomal regions (QTLs) that correlate with the production of compounds like (Z)-3-Octen-1-ol acetate. This approach has been successfully used in melon to identify a QTL cluster on chromosome 6 associated with lipid-derived volatiles, including (Z)-3-octen-1-ol and its acetate. oup.com

Transcriptome Analysis (RNA-Seq): High-throughput sequencing of RNA (RNA-Seq) allows for a comprehensive snapshot of gene expression in a specific tissue at a specific time. By comparing the transcriptomes of high- and low-producing varieties or tissues under different conditions, researchers can identify candidate genes whose expression levels correlate with the synthesis of the target compound. oup.com For example, transcriptomic studies in grapes have revealed strong positive correlations between the expression of VvHPL and VvAAT genes and the accumulation of GLVs. mdpi.comnih.gov

Gene Expression Profiling: Techniques such as quantitative real-time PCR (qRT-PCR) are used to validate the findings from RNA-Seq and to study the expression of specific candidate genes under various conditions, such as during fruit ripening or in response to stress. nih.gov

The expression of genes involved in the (Z)-3-Octen-1-ol acetate pathway is modulated by a variety of regulatory mechanisms.

Transcriptional Regulation: The biosynthesis of plant volatiles is often controlled by transcription factors (TFs) that bind to promoter regions of pathway genes to activate or repress their transcription. mdpi.comresearchgate.net Hormones also play a crucial role; for instance, the ripening hormone ethylene (B1197577) is known to induce the expression of genes such as AATs and ADHs in climacteric fruits. oup.com In response to herbivory or pathogen attack, signaling molecules like jasmonic acid (JA) and salicylic (B10762653) acid (SA) can trigger the expression of defense-related genes, including those for volatile synthesis. nih.govnih.gov

Post-Transcriptional and Epigenetic Regulation: Beyond transcriptional control, there is growing evidence for the role of epigenetic mechanisms in regulating volatile production. These include DNA methylation and histone modifications, which can alter chromatin structure and gene accessibility without changing the underlying DNA sequence. mdpi.comresearchgate.net These epigenetic marks can be influenced by developmental stages and environmental factors, providing another layer of regulatory control. The circadian clock has also been shown to regulate the rhythmic emission of some VOCs, potentially through epigenetic modifications of key clock genes. mdpi.comresearchgate.net

Comparative Analysis of Biosynthetic Strategies Across Diverse Biological Taxa

While the general framework of using fatty acids as precursors is conserved, the specific enzymes and pathways for producing C8 volatiles like (Z)-3-Octen-1-ol can differ significantly across biological kingdoms, particularly between plants and fungi.

Plants: In vascular plants, the biosynthesis of (Z)-3-Octen-1-ol and its acetate is predominantly achieved through the canonical LOX/HPL pathway. frontiersin.orgresearchgate.net This pathway is a hallmark of the plant defense response, rapidly activated by tissue damage to produce a burst of GLVs. frontiersin.org Variations exist between plant species, such as in grapes where specific VvHPL and VvAAT genes are correlated with GLV profiles mdpi.comnih.gov, and in melon where ECI genes are implicated. oup.com This pathway is also active during fruit ripening, as seen in bananas. semanticscholar.org

Fungi: Many fungi, including species of Aspergillus and Penicillium, are known producers of C8 volatiles, which contribute to their characteristic "mushroom" or "moldy" aromas. However, they utilize a different enzymatic system. Instead of the plant-type LOX pathway, these fungi employ fatty acid oxygenases known as psi-producing oxygenases (Ppo). ebi.ac.ukmdpi.com For example, in Aspergillus luchuensis, the PpoC enzyme, a 10-dioxygenase, is directly involved in breaking down linoleic acid to produce 1-octen-3-ol (B46169). ebi.ac.uk Disruption of the ppoC gene in Penicillium expansum eliminates the production of 1-octen-3-ol and other C8 volatiles, confirming its central role in the fungal biosynthetic pathway. mdpi.com

This divergence in enzymatic machinery between plants and fungi for the synthesis of similar C8 compounds represents a case of convergent evolution, where different evolutionary paths have led to a similar metabolic outcome.

Table 3: Comparison of Biosynthetic Pathways in Plants and Fungi

| Feature | Plants (e.g., Grapes, Melon) | Fungi (e.g., Aspergillus, Penicillium) |

|---|---|---|

| Primary Precursor | Linoleic/Linolenic Acid | Linoleic Acid |

| Key Oxygenase Enzyme | Lipoxygenase (LOX) | Psi-producing Oxygenase (Ppo) |

| Key Cleavage Enzyme | Hydroperoxide Lyase (HPL) | Psi-producing Oxygenase (Ppo) |

| Final Esterification Enzyme | Alcohol Acyltransferase (AAT) | Alcohol Acyltransferase (AAT) or similar |

| Primary Biological Context | Defense (GLV burst), Fruit Ripening | Metabolism, Interspecies signaling |

| Reference | frontiersin.orgresearchgate.netoup.com | ebi.ac.ukmdpi.com |

Ecological and Biological Functions: Advanced Perspectives

Role as a Semiochemical in Chemical Communication

Semiochemicals are signaling molecules that mediate interactions between organisms. This role is divided into interspecific (between different species) and intraspecific (within the same species) communication.

Interspecific Chemical Interactions Mediated by (Z)-3-Octen-1-ol Acetate (B1210297)

Plant-Insect Chemical Ecology (e.g., Insect Attractants, Repellents)

There is a lack of specific studies identifying (Z)-3-Octen-1-ol acetate as a key attractant or repellent in plant-insect interactions. While the related alcohol, (Z)-3-octen-1-ol, has been investigated as a potential pheromone and insect repellent, this activity cannot be directly attributed to its acetate ester without specific research. For instance, the alcohol form is noted for its potential to attract or repel certain disease-vectoring insects ontosight.ai. A patent has also listed 3-octen-1-ol (B8816688) as a component in potential ant-repellent formulations google.com. However, direct evidence for the acetate form's role is not present in the available literature.

Tri-trophic Interactions Involving Plants, Herbivores, and Natural Enemies

Intraspecific Communication and Social Regulation in Arthropods

Pheromones are a critical component of intraspecific communication, regulating behaviors such as mating and aggregation. Research has pointed to (Z)-3-octen-1-ol as a potential pheromone in some insect species, but there is no corresponding data for (Z)-3-Octen-1-ol acetate in the context of arthropod social regulation ontosight.ai.

Involvement in Plant Defense Signaling and Resistance Mechanisms

Plants can perceive volatile organic compounds from damaged neighbors as a warning signal, priming their own defense systems.

Direct Antagonistic Activities Against Pathogens or Pests

Some plant volatiles have direct antimicrobial or insecticidal properties. Studies have demonstrated the antifungal and antibacterial properties of the related alcohol, 1-octen-3-ol (B46169) researchgate.netnih.gov. However, specific research evaluating the direct antagonistic effects of (Z)-3-Octen-1-ol acetate against plant pathogens or pests is absent from the reviewed literature. A study on the essential oil of Chrysanthemum fontanesii identified the presence of "Octen-1-ol, acetate," but its specific activity was not isolated or detailed japsonline.com.

Furthermore, a structure-activity relationship study in maize seedlings investigated the ability of various green leaf volatiles to induce defense-related genes. This research found that while (Z)-3-hexen-1-ol showed prominent gene-inducing activity, (Z)-3-octen-1-ol did not, suggesting a strict structural requirement for this signaling pathway that the C8 alcohol does not meet nih.gov. This finding makes it less likely, though not impossible without direct testing, that its acetate form would be a potent signaling molecule in this specific context.

An In-depth Look at the Chemical Compound (Z)-3-Octen-1-ol Acetate

This article explores the advanced ecological and biological functions of the specific chemical compound (Z)-3-Octen-1-ol acetate. The content is strictly focused on its role in indirect plant defense, potential modulation of systemic resistance, contribution to aroma, and other physiological functions within the organisms that produce it.

Current scientific literature based on available research does not provide direct evidence detailing the role of (Z)-3-Octen-1-ol acetate in indirect defense strategies through the recruitment of natural enemies. While many green leaf volatiles (GLVs), which are released by plants upon damage, are known to attract predators and parasitoids of herbivores, specific studies demonstrating this function for (Z)-3-Octen-1-ol acetate are not presently available. Research in this area has more commonly focused on other, often structurally similar, compounds like (Z)-3-hexenyl acetate. plos.orgresearchgate.netnih.gov

There is currently a lack of specific research demonstrating that (Z)-3-Octen-1-ol acetate modulates Induced Systemic Resistance (ISR) or Systemic Acquired Resistance (SAR) in plants. The induction of these systemic defense mechanisms by volatile organic compounds is an area of active research. ebi.ac.uk Studies have shown that related compounds, such as other C6 and C8 volatiles and their alcohol precursors, can act as signaling molecules that prime or induce defense-related genes and pathways in plants. nih.govresearchgate.net However, the direct role of the acetate ester, (Z)-3-Octen-1-ol acetate, in these specific resistance pathways has not been explicitly documented in the available scientific literature.

(Z)-3-Octen-1-ol acetate has been identified as a volatile component contributing to the aroma profile of certain fruits during maturation. Its presence is a factor in the complex blend of compounds that constitute the characteristic scent and flavor of a fruit.

A study analyzing the volatile compounds in two banana cultivars, 'Fenjiao' and 'Brazilian', at different ripening stages detected (Z)-3-Octen-1-ol acetate in ripe 'Fenjiao' bananas. nih.gov In this cultivar, the compound was not detected at the green-mature or half-ripe stages but appeared at the ripe stage, indicating its production is linked to the final phases of fruit maturation. nih.gov The relative content was measured at 0.23% of the total volatile compounds identified in the ripe 'Fenjiao' banana. nih.gov The emergence of this and other esters during ripening is crucial for the development of the characteristic fruity aroma of bananas. nih.gov

The table below details the relative content of (Z)-3-Octen-1-ol acetate during the ripening stages of the 'Fenjiao' banana cultivar.

Table 1: Relative Content of (Z)-3-Octen-1-ol Acetate in 'Fenjiao' Banana Fruit at Different Ripening Stages

| Ripening Stage | Relative Content (%) |

|---|---|

| Green-mature | -- |

| Half-ripe | -- |

| Ripe | 0.23 |

Data sourced from a comparative study on volatile compounds in banana cultivars. nih.gov Note: "--" indicates the compound was not detected at that stage.

While direct research into the specific endogenous physiological roles of (Z)-3-Octen-1-ol acetate is limited, studies on its structural precursors and related molecules suggest potential functions. Volatile compounds are known to play parts in various physiological processes beyond defense and aroma, including acting as signaling molecules in response to stress. annualreviews.org

Research on a range of (Z)-3-fatty alcohols in tomato has shown that the C8 variant, (Z)-3-octen-1-ol, demonstrates significant bioactivity. researchgate.net It was found to induce signaling responses, such as medium alkalinization and MAP kinase phosphorylation, which are often associated with plant immunity and defense. researchgate.net Furthermore, these (Z)-3-fatty alcohols were observed to inhibit root growth in tomato seedlings, suggesting a role in developmental regulation. researchgate.net The bioactivity of these alcohols was found to correlate with their chain length and lipophilicity. researchgate.net Although this research focuses on the alcohol precursor, it suggests that the C8 backbone is physiologically active within the plant, hinting at potential roles for its derivatives like (Z)-3-Octen-1-ol acetate.

Advanced Chemical Synthesis and Derivatization for Research Applications

Stereoselective Synthetic Methodologies for (Z)-3-Octen-1-ol Acetate (B1210297)

The primary challenge in synthesizing (Z)-3-Octen-1-ol acetate lies in controlling the stereochemistry of the carbon-carbon double bond to favor the (Z) or cis configuration.

Several robust strategies exist for the stereoselective formation of (Z)-alkenes. The most common approaches for synthesizing the (Z)-3-octen-1-ol precursor involve the partial hydrogenation of an alkyne or the Wittig reaction.

Partial Hydrogenation of Alkynes: The semi-hydrogenation of 3-octyn-1-ol (B76992) is a highly effective method for producing (Z)-3-octen-1-ol. This transformation is typically achieved using a poisoned catalyst that selectively hydrogenates the alkyne to a (Z)-alkene without further reduction to the corresponding alkane. The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate and quinoline, is a classic example. researchgate.net The lead acts as a catalyst poison, deactivating the catalyst enough to prevent over-reduction. The reaction proceeds by the syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in high selectivity for the (Z)-isomer.

The Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis that can be tuned to favor the (Z)-isomer. This reaction involves the coupling of an aldehyde with a phosphorus ylide. To synthesize (Z)-3-octen-1-ol, one could react pentanal with the ylide derived from (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide. The stereochemical outcome of the Wittig reaction is highly dependent on the reactivity of the ylide and the reaction conditions. The use of unstabilized or semi-stabilized ylides in polar aprotic solvents, often in the presence of lithium salts, typically results in high (Z)-selectivity. This approach offers versatility as different aldehydes and phosphonium (B103445) salts can be combined to produce a wide range of alkenes. google.com

Other Metallation-Based Methods: More complex, modern methods can also achieve high Z-selectivity. For instance, 1,2-metallate rearrangements of metal carbenoids have been used for the stereoselective synthesis of trisubstituted alkenes, demonstrating a powerful approach for controlling double bond geometry. orgsyn.orgorgsyn.org While more intricate, these methods can be valuable for creating complex analogs.

Once the (Z)-3-octen-1-ol has been synthesized with high isomeric purity, it is converted to the final product via acetylation. This is a straightforward esterification reaction, often carried out by treating the alcohol with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. core.ac.uk

Table 1: Comparison of Key Z-Selective Synthesis Strategies for Alkenols

| Method | Key Reagents | Typical Z:E Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkyne Semi-Hydrogenation | 3-octyn-1-ol, H₂, Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) | >95:5 | High Z-selectivity, high yield, catalytic. | Uses toxic lead salts. |

| Wittig Reaction | Pentanal, (3-hydroxypropyl)triphenylphosphonium bromide, strong base (e.g., n-BuLi) | Can be >95:5 with unstabilized ylides | Versatile, well-established. | Generates stoichiometric triphenylphosphine (B44618) oxide waste. |

| Single-Atom Catalysis | 3-octyn-1-ol, H₂, Fe₂O₃-supported Pd single-atom catalyst | High | Avoids toxic heavy metals like lead, stable catalyst. researchgate.net | Newer technology, catalyst preparation can be complex. |

Modern synthetic chemistry emphasizes the development of processes that are not only high-yielding but also environmentally benign. In the context of (Z)-3-Octen-1-ol acetate synthesis, this involves moving away from hazardous reagents and stoichiometric waste.

A significant advancement is the replacement of the traditional Lindlar catalyst. The lead component of the catalyst is toxic, and its potential leaching into the product is a major concern, particularly for compounds used in consumer applications. Recent research has shown that a single-atom catalyst consisting of palladium on an iron(III) oxide (Fe₂O₃) support can selectively catalyze the semi-hydrogenation of alkynes to (Z)-alkenes with high efficiency. researchgate.net This approach avoids the use of toxic lead and represents a greener alternative for industrial-scale production. researchgate.net

Furthermore, biocatalytic and chemoenzymatic methods, discussed in the next section, are inherently "green." mdpi.comresearchgate.net They operate under mild conditions (neutral pH, room temperature), use water as a solvent, and employ biodegradable catalysts (enzymes), significantly reducing the environmental footprint of the synthesis. mdpi.comresearchgate.net

Chemoenzymatic and Biocatalytic Approaches to (Z)-3-Octen-1-ol Acetate Synthesis

The synergy between chemical and enzymatic methods (chemoenzymatic synthesis) offers powerful and sustainable pathways for producing fine chemicals. mdpi.com Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations.

The synthesis of (Z)-3-Octen-1-ol acetate can be approached in two key enzymatic steps: the formation of the alkenol precursor and its subsequent esterification.

Formation of the Alcohol Precursor: The biosynthesis of related "green leaf volatiles" like (Z)-3-hexen-1-ol involves the action of an alcohol dehydrogenase (ADH) to reduce the corresponding aldehyde, (Z)-3-hexenal. mdpi.com A similar biocatalytic reduction of (Z)-3-octenal, catalyzed by a selective ADH, could produce (Z)-3-octen-1-ol. These enzymes often require a cofactor like NAD(P)H, which must be regenerated in a cyclic process for the reaction to be economically viable. uni-greifswald.de

Enzymatic Acetylation: The final step, the conversion of the alcohol to its acetate ester, is ideally suited for enzymatic catalysis. Lipases are enzymes that can catalyze esterification reactions with high efficiency and selectivity under mild conditions. A common strategy is the use of an immobilized lipase, such as Lipase B from Candida antarctica (often sold as Novozym 435), in a non-aqueous solvent. frontiersin.org The alcohol, (Z)-3-octen-1-ol, would be reacted with an acetyl donor like vinyl acetate. The use of vinyl acetate is advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and driving the reaction to completion. This method has been successfully used for the kinetic resolution of related chiral alcohols like 1-octen-3-ol (B46169). frontiersin.org The biosynthesis of related natural acetates also relies on specific enzymes called alcohol acyltransferases (AATs). mdpi.com

Table 2: Relevant Enzymes in the Biocatalytic Synthesis of Alkenol Acetates

| Enzyme Type | Example | Reaction Catalyzed | Relevance to Synthesis |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | ADH from Leifsonia sp. | Reduction of an aldehyde to an alcohol. uni-greifswald.de | Synthesis of (Z)-3-octen-1-ol from (Z)-3-octenal. |

| Lipase | Immobilized Candida antarctica Lipase B (Novozym 435) | Transesterification of an alcohol with an acyl donor. frontiersin.org | Acetylation of (Z)-3-octen-1-ol to form the final product. |

| Alcohol Acyltransferase (AAT) | AAT from various plants | Transfer of an acetyl group from Acetyl-CoA to an alcohol. mdpi.com | Natural biosynthetic route to acetate esters. |

Synthesis of Structural Analogs and Isomers for Structure-Activity Relationship (SAR) Studies

To understand how molecular structure influences biological activity or sensory perception, researchers synthesize a variety of structural analogs and isomers. For (Z)-3-Octen-1-ol acetate, these studies are essential for probing its role as a semiochemical or its contribution to a specific aroma profile.

Key structural modifications for SAR studies include:

Geometric Isomers: The most obvious analog is the (E)-isomer, or (E)-3-Octen-1-ol acetate. nih.gov Comparing the activity of the (Z) and (E) isomers is fundamental to determining if the geometry of the double bond is critical for receptor binding.

Positional Isomers: Moving the double bond or the acetate group along the carbon chain generates positional isomers. Examples include 2-octen-1-ol acetate or 3-octen-2-ol (B1585789) acetate. These analogs help determine the importance of the specific spacing between the ester functional group and the double bond.

Chain Length Analogs: The effect of the alkyl chain length can be explored by synthesizing homologs, such as (Z)-3-hepten-1-ol acetate or (Z)-3-nonen-1-ol acetate. This can reveal an optimal chain length for a given biological or sensory response.

Functional Group Analogs: The acetate group can be replaced with other ester groups (e.g., propionate, butyrate) or other functionalities entirely. The synthesis of the parent alcohol, (Z)-3-octen-1-ol, is itself a crucial part of any SAR study.

The synthesis of these analogs often employs the same core methodologies described previously, such as the Wittig reaction, which allows for significant structural diversity by simply changing the starting aldehyde or phosphonium salt. google.com For example, the synthesis of (Z)-4-(2-propenyl)-3-octen-1-ol, an analog with a branch on the double bond, was achieved using a 1,2-metallate rearrangement, showcasing how advanced methods can be used to build molecular complexity for detailed SAR investigations. orgsyn.org

Table 3: Examples of Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| (E)-3-Octen-1-ol acetate |

| (Z)-3-Hepten-1-ol acetate |

| (Z)-3-Hexenal |

| (Z)-3-Hexen-1-ol |

| (Z)-3-Nonen-1-ol acetate |

| (Z)-3-Octen-1-ol |

| (Z)-3-Octen-1-ol acetate |

| (Z)-4-(2-propenyl)-3-octen-1-ol |

| 1,2-dimethoxyethane |

| 1-octen-3-ol |

| 2,3-Dihydrofuran |

| 2-octen-1-ol acetate |

| 3-octen-2-ol acetate |

| 3-octyn-1-ol |

| Acetaldehyde |

| Acetic anhydride |

| Acetyl chloride |

| Allyl bromide |

| Butyllithium |

| Calcium carbonate |

| Copper (I) bromide-dimethyl sulfide (B99878) complex |

| Diethyl ether |

| Dimethyl sulfide |

| Iron(III) oxide |

| Lead acetate |

| Lithium dibutylcuprate |

| n-Butyllithium |

| Palladium |

| Pentanal |

| Pentane |

| Pyridine |

| Quinoline |

| tert-Butyllithium |

| Tetrahydrofuran |

| Triethylamine |

| Triphenylphosphine oxide |

Sophisticated Analytical Techniques for Detection and Precise Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of (Z)-3-Octen-1-ol acetate (B1210297). nih.govnist.govnih.gov This hyphenated technique offers both high-resolution separation and definitive identification of volatile and semi-volatile compounds.

The effective analysis of (Z)-3-Octen-1-ol acetate from biological samples necessitates meticulous sample preparation to isolate the target analyte from a complex matrix. Common techniques include:

Solid-Phase Microextraction (SPME): This solvent-free method is widely used for the extraction and concentration of volatile and semi-volatile compounds from various matrices, including the headspace of virgin olive oils and pomegranate juice. internationaloliveoil.orgmdpi.com For instance, a poly-dimethylsiloxane/divinylbenzene (PDMS/DVB) fiber can be exposed to the headspace of a sample to adsorb volatile compounds like (Z)-3-octenyl acetate. internationaloliveoil.org

Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of the analyte between two immiscible liquid phases.

Stir Bar Sorptive Extraction (SBSE): This technique offers a higher extraction efficiency compared to SPME due to a larger volume of the sorptive phase.

The choice of extraction method depends on the specific biological matrix and the concentration of the analyte. For example, in the analysis of volatile compounds in wine, solid-phase extraction (SPE) has been employed to isolate compounds like 1-octen-3-one (B146737), a related C8 compound. researchgate.net

Achieving optimal separation of (Z)-3-Octen-1-ol acetate from other volatile compounds is critical for accurate quantification. Key chromatographic parameters that are refined include:

Capillary Column Selection: Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5, SPB-5), are commonly used for the separation of fatty acid esters like (Z)-3-Octen-1-ol acetate. nih.govnist.gov The NIST Chemistry WebBook provides data for its separation on an SPB-5 column. nist.gov In some applications, a more polar column like a DB-FFAP (free fatty acid phase) is used as the first dimension in comprehensive two-dimensional gas chromatography (GC×GC) for enhanced resolution. nih.gov

Temperature Programming: A carefully controlled temperature ramp is essential for good peak shape and resolution. A typical program might start at a lower temperature (e.g., 40-60°C) and gradually increase to a final temperature of around 250°C. nist.govnih.gov

Carrier Gas Flow: Helium is the most commonly used carrier gas, with flow rates typically around 1 to 1.5 mL/min to ensure efficient separation. internationaloliveoil.orgnih.govuin-alauddin.ac.id

A specific example of GC parameters for the analysis of volatile compounds, including C8 compounds, in virgin olive oil involves an initial oven temperature of 40°C held for 10 minutes, followed by an increase of 3°C/min to 200°C. nih.gov

Table 1: Example GC Parameters for (Z)-3-Octen-1-ol acetate Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column Type | Capillary | nist.gov |

| Active Phase | SPB-5 | nist.gov |

| Column Length | 30 m | nist.gov |

| Column Diameter | 0.25 mm | nist.gov |

| Phase Thickness | 0.25 µm | nist.gov |

| Carrier Gas | He | nist.gov |

| Initial Temperature | 60°C | nist.gov |

| Final Temperature | 250°C | nist.gov |

| Heating Rate | 4 K/min | nist.gov |

| Initial Hold Time | 2 min | nist.gov |

| Final Hold Time | 20 min | nist.gov |

Mass spectrometry provides the definitive identification of (Z)-3-Octen-1-ol acetate.

Electron Ionization (EI): This is the most common ionization technique used in GC-MS. The resulting mass spectrum shows a characteristic fragmentation pattern that can be compared to spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confirmation. nist.govnih.gov The mass spectrum of (Z)-3-Octen-1-ol acetate typically shows characteristic ions that aid in its identification.

Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, especially in complex matrices, SIM mode can be used. In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby reducing background noise and improving detection limits. For instance, in the analysis of 1-octen-3-yl acetate in lavender essential oils, GC-MS-SIM with monitoring of m/z 128 was utilized. researchgate.netmdpi.com

Tandem Mass Spectrometry (MS/MS): In cases where interferences are still a problem, GC-MS/MS can provide even greater specificity. A parent ion is selected in the first mass analyzer, fragmented, and a specific daughter ion is monitored in the second mass analyzer. This technique has been successfully applied for the determination of 1-octen-3-one in wines at ng/L levels. researchgate.net

Application of Other Hyphenated Techniques (e.g., GC-Flame Ionization Detection, GC-Olfactometry)

Beyond GC-MS, other hyphenated techniques play a significant role in the analysis of (Z)-3-Octen-1-ol acetate.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. researchgate.net While it does not provide structural information like MS, it offers excellent sensitivity and a wide linear range, making it suitable for routine quantitative analysis. internationaloliveoil.orgttb.gov Studies have utilized GC-FID for kinetic studies of related C8 compounds and for the quantitative determination of flavoring agents. researchgate.netttb.gov

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with the human nose as a detector. It is invaluable for identifying odor-active compounds in a sample. As the separated compounds elute from the GC column, they are split between a conventional detector (like FID or MS) and an olfactometry port, where a trained panelist can assess the odor. This has been used to identify potent odorants in wine and pomegranate juice, including related C8 compounds like 1-octen-3-ol (B46169). mdpi.comnih.gov

Implementation of Advanced Spectroscopic Methods for Structural Elucidation in Complex Mixtures (e.g., NMR, IR)

While GC-MS is the workhorse for identification, other spectroscopic techniques are essential for the de novo structural elucidation of compounds like (Z)-3-Octen-1-ol acetate, especially when isolated from a complex mixture or synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. orgsyn.org For (Z)-3-Octen-1-ol acetate, NMR would confirm the presence of the acetate group, the octenyl chain, and the cis configuration of the double bond through the analysis of chemical shifts and coupling constants.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. orgsyn.org The IR spectrum of (Z)-3-Octen-1-ol acetate would show characteristic absorption bands for the C=O stretch of the ester group and the C=C stretch of the alkene.

Method Validation for Quantitative Analysis: Calibration Curves and Internal Standard Application

For accurate and reliable quantification of (Z)-3-Octen-1-ol acetate, rigorous method validation is essential.

Calibration Curves: A series of standards with known concentrations of (Z)-3-Octen-1-ol acetate are analyzed to create a calibration curve. The response of the detector (e.g., peak area in GC-FID or GC-MS) is plotted against the concentration. This curve is then used to determine the concentration of the analyte in unknown samples.

Internal Standard Application: An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added at a known concentration to both the standards and the samples. This helps to correct for variations in sample preparation, injection volume, and instrument response. For the analysis of related flavor compounds, 2-nonanol (B147358) has been used as an internal standard. ttb.gov The use of an internal standard is a key aspect of validated quantitative methods for volatile compounds in various matrices, including wine. researchgate.net

Mechanisms of Chemoreception and Signal Transduction in Target Organisms

Molecular and Cellular Mechanisms of Olfactory Receptor Neuron (ORN) Activation by (Z)-3-Octen-1-ol Acetate (B1210297)

The activation of Olfactory Receptor Neurons (ORNs) by volatile molecules like (Z)-3-Octen-1-ol acetate is the primary step in odor perception in insects. This process begins when the odorant molecule enters the aqueous lymph of an olfactory sensillum on the insect's antenna or maxillary palp.

In insects, the initial detection of volatile chemical cues is handled by ORNs housed within these sensilla. nih.gov The general mechanism involves the odorant molecule binding to an Odorant Receptor (OR), which is a transmembrane protein located on the dendritic surface of the ORN. frontiersin.org Insect ORs are distinct from those in vertebrates; they typically form a heterodimeric complex consisting of a variable, ligand-binding subunit (OrX) and a highly conserved co-receptor known as Orco. frontiersin.org This Or-Orco complex functions as a ligand-gated ion channel. Upon binding of an odorant like (Z)-3-Octen-1-ol acetate to the specific OrX subunit, the channel opens, leading to an influx of cations and depolarization of the neuron. This generates an electrical signal, or action potential, that is transmitted to the brain. nih.gov

Studies on related acetates provide a model for this process. For instance, in the Ethiopian fruit fly, Dacus ciliatus, (Z)-3-octenyl acetate was identified as one of several electrophysiologically active compounds from melon volatiles that elicited dose-dependent responses in both male and female antennae. nih.gov This indicates the presence of specific ORNs on the antennae equipped with receptors capable of recognizing this molecule. Similarly, research on the mirid bug Phytocoris relativus identified (Z)-3-octenyl acetate in female-specific aeration extracts, suggesting a role in chemical communication mediated by specific ORN activation, although its precise function was not determined. researchgate.net The isomeric composition of GLVs is also critical; in the hawkmoth Manduca sexta, the brain contains distinct regions that respond specifically to either (Z)-3- or (E)-2-isomers of hexenyl acetate, demonstrating the high specificity of the olfactory system. elifesciences.org

Ligand-Receptor Binding Kinetics and Specificity in Olfactory Systems

The interaction between an odorant and an olfactory receptor is defined by its binding kinetics—the rates of association and dissociation—and its specificity. While kinetic data for (Z)-3-Octen-1-ol acetate is not available, principles derived from analogous compounds illustrate the key factors at play.

Specificity in olfactory systems can range from narrowly tuned receptors that respond to a single or few related compounds, to broadly tuned receptors that recognize a wider array of molecules. oup.com For example, a study on the moth Grapholita funebrana showed that a specific odorant-binding protein (GfunOBP2) had a strong binding affinity for cis-3-hexenyl acetate, with an inhibition constant (Ki) below 5.0 μmol·L⁻¹. sciopen.com Odorant-binding proteins (OBPs) are soluble proteins found in the sensillar lymph that are thought to transport hydrophobic odorants to the ORs. nih.gov While not the receptor itself, OBP binding affinity is often a strong indicator of the behaviorally relevant ligands for a given species.

Molecular docking studies help predict these interactions. In the leaf-cutting ant Megachile saussurei, docking simulations of various OBPs with (Z)-3-hexenyl acetate revealed that MsauOBP13 had the lowest binding energy, suggesting it is a key protein for recognizing this ligand. nih.gov Such studies show that binding is governed by weak interactions, including hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues in the receptor's binding pocket. sciopen.com

The specificity is not absolute and can be concentration-dependent. At low concentrations, a compound may activate only one or a few highly specific ORNs, but at higher concentrations, it may activate a broader range of less specific receptors, leading to a different combinatorial activation pattern in the brain and potentially a different behavioral outcome. frontiersin.org

Table 1: Research Findings on Binding and Specificity of Related Acetates in Insects

Characterization of Downstream Intracellular Signaling Pathways in Responsive Organisms

Once an odorant activates the Or-Orco complex, the resulting ion flow triggers a cascade of intracellular events. In the canonical insect olfactory pathway, the depolarization of the ORN membrane generates action potentials that propagate along the axon to the antennal lobe of the brain. nih.gov

However, the signaling is not always exclusively ionotropic (acting as a direct ion channel). There is evidence that insect ORs can also engage metabotropic pathways, coupling to G-proteins which in turn activate second messenger systems like the adenylyl cyclase/cAMP or phospholipase C/IP3 pathways. These second messengers can modulate ion channels, leading to signal amplification or adaptation.

While specific downstream pathways activated by (Z)-3-Octen-1-ol acetate have not been characterized in insects, research in plants offers intriguing parallels. GLVs are known to induce defense responses in plants, which involves sophisticated signaling. mdpi.comnih.gov For example, in tomato cell cultures, related (Z)-3-fatty alcohols, including (Z)-3-octenol, were found to induce the phosphorylation of mitogen-activated protein kinases (MAPKs). This MAPK activation is a classic signaling response often linked to the perception of molecular patterns that trigger immunity. This suggests that in plants, these volatiles are perceived by receptors that initiate a kinase cascade, a common feature of signaling in many organisms.

Electrophysiological and Behavioral Correlates of (Z)-3-Octen-1-ol Acetate Perception

Studies have confirmed that acetates, including (Z)-3-octenyl acetate, are electrophysiologically active in a variety of insects. In the fruit fly Dacus ciliatus, EAG assays demonstrated that ripe melon volatiles containing (Z)-3-octenyl acetate elicited strong antennal responses. nih.gov Subsequent behavioral tests showed that synthetic blends of the identified acetates were attractive to the flies, confirming the perceptual significance of the electrophysiological activity. nih.gov

Similarly, in the plant bug Polymerus pekinensis, octyl acetate was found to elicit male antennal responses and was a powerful attractant in field trials. nih.gov In some heteropteran bugs, (E)-2-octenyl acetate was found to act as a repellent against predators. researchgate.net These findings highlight that the same or similar compounds can elicit vastly different behaviors (attraction vs. repulsion) depending on the species and ecological context. The behavioral outcome is the ultimate manifestation of the entire chemoreception and signal processing pathway.

Table 2: Electrophysiological and Behavioral Responses to Related Acetates

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations

Analysis of Environmental Degradation Pathways for (Z)-3-Octen-1-ol Acetate (B1210297)

The degradation of (Z)-3-Octen-1-ol acetate in the environment is expected to proceed through microbial action and chemical transformations induced by light and other abiotic factors.

Direct experimental data on the microbial biodegradation of (Z)-3-Octen-1-ol acetate is limited. However, based on the extensive knowledge of the microbial degradation of similar short-chain esters and fatty acid methyl esters (FAMEs), a primary degradation pathway can be inferred. lyellcollection.orgconcawe.eu The initial and most crucial step in the microbial breakdown of (Z)-3-Octen-1-ol acetate is the enzymatic hydrolysis of the ester bond. lyellcollection.orgnih.govnih.gov This reaction is catalyzed by non-specific esterases, which are ubiquitous in soil and aquatic microorganisms. nih.govnih.govtandfonline.com

The hydrolysis of (Z)-3-Octen-1-ol acetate yields (Z)-3-Octen-1-ol and acetic acid. Both of these degradation products are readily biodegradable in the environment. lyellcollection.orgnih.gov (Z)-3-Octen-1-ol, an unsaturated alcohol, can be further metabolized by microorganisms through oxidation of the alcohol group and subsequent beta-oxidation of the resulting fatty acid. Acetic acid is a simple organic acid that can be utilized by a wide variety of microorganisms as a carbon and energy source, ultimately being mineralized to carbon dioxide and water. nih.gov

The rate of biodegradation will be influenced by several environmental factors, including the microbial population density and diversity, temperature, pH, and the availability of nutrients and oxygen. ucpress.edu In aerobic environments, complete mineralization is expected. Under anaerobic conditions, the degradation process is slower and may lead to the formation of intermediate metabolites such as shorter-chain fatty acids and methane. concawe.eu

Table 1: Inferred Microbial Degradation Pathway of (Z)-3-Octen-1-ol Acetate

| Step | Compound Name | Chemical Formula | Degradation Process | Resulting Products |

| 1 | (Z)-3-Octen-1-ol acetate | C₁₀H₁₈O₂ | Enzymatic Hydrolysis | (Z)-3-Octen-1-ol and Acetic acid |

| 2 | (Z)-3-Octen-1-ol | C₈H₁₆O | Oxidation | (Z)-3-Octenoic acid |

| 3 | Acetic acid | C₂H₄O₂ | Aerobic Respiration | Carbon dioxide and Water |

| 4 | (Z)-3-Octenoic acid | C₈H₁₄O₂ | Beta-oxidation | Acetyl-CoA |

As a volatile organic compound, (Z)-3-Octen-1-ol acetate released into the atmosphere is subject to photolytic degradation. The primary atmospheric degradation pathway for GLVs is reaction with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). nih.govannualreviews.org While direct photolysis by sunlight is generally not a significant degradation pathway for this class of compounds, these radical-initiated reactions are important. annualreviews.org The double bond in the octenyl chain is a primary target for attack by these oxidants, leading to the formation of various smaller, oxygenated products. nih.gov

In aquatic environments, abiotic degradation can occur through hydrolysis. The rate of hydrolysis of esters is pH-dependent, with the reaction being catalyzed by both acid and base. masterorganicchemistry.com Under neutral environmental conditions (pH 7), hydrolysis is generally slow. However, under more alkaline conditions, the rate of hydrolysis increases significantly. masterorganicchemistry.com The presence of unsaturated substituents can also influence the rate of hydrolysis. rsc.org

Table 2: Key Abiotic Degradation Processes for (Z)-3-Octen-1-ol Acetate

| Process | Environmental Compartment | Key Reactants | Primary Transformation |

| Atmospheric Oxidation | Air | •OH, O₃, NO₃• | Attack on the C=C double bond |

| Hydrolysis | Water, Soil | Water (H₂O) | Cleavage of the ester bond |

Assessment of Environmental Persistence and Bioaccumulation Potential

The environmental persistence of (Z)-3-Octen-1-ol acetate is expected to be low. Its susceptibility to microbial degradation and atmospheric oxidation suggests a relatively short half-life in most environmental compartments. concawe.eunih.govnih.gov As a volatile compound, it will tend to partition to the atmosphere from surface waters and soils, where it will be degraded photochemically. annualreviews.org

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (log Kₒw). A higher log Kₒw value generally indicates a greater potential for a chemical to accumulate in the fatty tissues of organisms. The predicted log Kₒw for (Z)-3-Octen-1-ol acetate is approximately 3.4. nih.gov While this value suggests some potential for bioaccumulation, it is below the threshold for high bioaccumulation concern.

Quantitative Structure-Activity Relationship (QSAR) models can also be used to predict the bioconcentration factor (BCF), which is a measure of a chemical's concentration in an organism relative to its concentration in the surrounding water. QSAR models for esters suggest that the bioaccumulation potential is influenced by both lipophilicity (log Kₒw) and the potential for metabolic transformation. acs.orgeuropa.eu Given that (Z)-3-Octen-1-ol acetate is readily hydrolyzed by esterases, its bioaccumulation is likely to be limited by metabolic clearance. researchgate.net

Table 3: Estimated Physicochemical Properties and Bioaccumulation Indicators for (Z)-3-Octen-1-ol Acetate

| Property | Value | Implication | Source |

| Molecular Weight | 170.25 g/mol | - | nih.gov |

| Predicted log Kₒw | ~3.4 | Moderate lipophilicity | nih.gov |

| Predicted BCF | Low to Moderate | Limited bioaccumulation potential due to metabolism | Inferred from acs.orgeuropa.eu |

Ecotoxicological Assessment in Aquatic and Terrestrial Environments (Focus on mechanistic understanding, not hazard profiles)

Direct ecotoxicological data for (Z)-3-Octen-1-ol acetate are scarce. However, a mechanistic understanding of its potential toxicity can be inferred from its chemical structure and the known effects of similar compounds.

In aquatic environments, the toxicity of esters is often linked to a mechanism known as narcosis, where the chemical accumulates in the lipid membranes of organisms, causing disruption of membrane function. researchgate.net This is a non-specific mode of action driven by the lipophilicity of the compound. rug.nlnih.gov For unsaturated esters like (Z)-3-Octen-1-ol acetate, there is also the potential for more specific, reactive toxicity. The double bond can make the molecule more reactive, potentially allowing it to interact with biological macromolecules. nih.govacs.orgacs.org

Furthermore, the hydrolysis of (Z)-3-Octen-1-ol acetate to (Z)-3-Octen-1-ol and acetic acid means that the toxicity of the parent compound is also related to the toxicity of its degradation products. researchgate.net While acetic acid has low toxicity, unsaturated alcohols can exhibit their own toxic effects.

In terrestrial environments, the lipophilic nature of (Z)-3-Octen-1-ol acetate suggests that it could interact with the membranes of soil organisms. rug.nlnih.govsemanticscholar.org For soil invertebrates, this could lead to disruption of cellular processes. For plants, while some green leaf volatiles are involved in plant defense signaling, high concentrations of exogenous VOCs can have phytotoxic effects. oup.com The exact mechanism would likely involve membrane disruption or interference with cellular signaling pathways.

Table 4: Potential Mechanistic Pathways of Ecotoxicity for (Z)-3-Octen-1-ol Acetate

| Environment | Organism Group | Potential Mechanism of Action | Key Molecular Feature |

| Aquatic | Invertebrates, Fish | Narcosis (membrane disruption) | Lipophilicity |

| Aquatic | Invertebrates, Fish | Reactive toxicity | Unsaturated C=C bond |

| Aquatic | Algae | Narcosis | Lipophilicity |

| Terrestrial | Soil Invertebrates | Membrane disruption | Lipophilicity |

| Terrestrial | Plants | Phytotoxicity, membrane effects | Lipophilicity, Volatility |

Advanced Research Applications and Prospective Scientific Directions

Integration of (Z)-3-Octen-1-ol Acetate (B1210297) in Ecological Engineering and Integrated Pest Management (IPM) Research

The application of semiochemicals—compounds that mediate interactions between organisms—is a cornerstone of modern Integrated Pest Management (IPM) programs. researchgate.net These molecules offer environmentally benign alternatives to synthetic pesticides by enabling the manipulation of pest behavior through strategies like monitoring, mass trapping, and "push-pull" systems. researchgate.netnih.gov (Z)-3-Octen-1-ol acetate, as a naturally occurring plant volatile, is a prime candidate for integration into such ecological engineering approaches.

Research has demonstrated that C6 and C8 green leaf volatiles, including alcohols and their corresponding acetates, play crucial roles in host location and acceptance by various insect species. While direct large-scale IPM applications of (Z)-3-Octen-1-ol acetate are still in a nascent phase, studies on its precursor, (Z)-3-octen-1-ol, and related compounds like (Z)-3-hexenyl acetate, provide a strong basis for its potential utility. For instance, various plant volatiles are known to act as kairomones, attracting pests to a source, or as synomones, which attract the natural enemies of herbivores, thereby providing indirect plant defense. nih.gov The compound (Z)-3-hexenyl acetate is a known component of herbivore-induced plant volatile (HIPV) blends that attract pest species like the pea leafminer, Liriomyza huidobrensis.

The potential applications in IPM for (Z)-3-Octen-1-ol acetate are multifaceted:

Monitoring and Surveillance: Incorporating (Z)-3-Octen-1-ol acetate into traps can improve the early detection and population monitoring of specific pest species that use it as a cue for locating host plants.

Mass Trapping: Lures containing this compound could be deployed to trap large numbers of a target pest, thereby reducing their population density below an economic injury level.

Attract-and-Kill: This strategy involves pairing the attractant with a killing agent (e.g., a pathogen or a small amount of insecticide), drawing pests to a source where they are eliminated.

Push-Pull Strategies: In a "push-pull" system, (Z)-3-Octen-1-ol acetate could serve as a "pull" component, attracting pests towards a trap crop that is planted away from the main cash crop. This would be used in conjunction with a repellent "push" compound applied to the main crop. nih.gov

The following table summarizes the observed behavioral responses of various insects to (Z)-3-Octen-1-ol acetate and its close chemical relatives, highlighting its potential targets in IPM programs.

| Compound | Insect Species | Type of Response | Potential IPM Application |

| (Z)-3-Octen-1-ol | Artemisia argyi (plant) | Identified as a key volatile compound with green odor notes. mdpi.com | Lure component for herbivores of this plant. |

| 1-Octen-3-ol (B46169) | Bactrocera dorsalis (Oriental fruit fly) | Induces oviposition behavior. researchgate.net | Monitoring traps, attract-and-kill systems. |

| 1-Octen-3-ol | Sitophilus oryzae (Rice weevil) | Binds to tyramine (B21549) receptors, potential for disruption. nih.gov | Development of novel bio-insecticides. |

| (Z)-3-Hexenyl acetate | Liriomyza huidobrensis (Pea leafminer) | Attractant for both males and females. | Monitoring and mass trapping. |

| (Z)-3-Hexenyl acetate | General | Component of Herbivore-Induced Plant Volatiles (HIPVs). aloki.hu | Attracting natural enemies of pests. |

Future research will focus on field trials to validate the efficacy of (Z)-3-Octen-1-ol acetate in these strategies, both alone and in synergistic combination with other semiochemicals.

Applications in Agricultural Biotechnology for Crop Improvement (e.g., Enhancement of Aroma or Defense Traits)

Agricultural biotechnology offers powerful tools for enhancing desirable crop traits, and the manipulation of volatile compound production is a promising frontier. (Z)-3-Octen-1-ol acetate and related compounds are significant contributors to the characteristic aroma and flavor profiles of many fruits and vegetables. maxapress.com For example, 1-octen-3-ol is a key aroma compound in maize. maxapress.com Enhancing the expression of such volatiles can improve the sensory experience for consumers and increase the market value of the produce.

Beyond aroma, these compounds are integral to plant defense systems. Plants release a specific blend of volatiles upon herbivore attack, which can serve two primary defensive functions:

Direct Defense: Some volatiles can be directly repellent or toxic to herbivores.

Indirect Defense: The volatile plume can attract natural enemies (predators and parasitoids) of the attacking herbivores, a phenomenon known as "crying for help." maxapress.com

Biotechnological approaches, including genetic engineering, can be harnessed to augment the production of (Z)-3-Octen-1-ol acetate for these purposes. Research has shown that the biosynthesis of volatiles can be modulated. For instance, exposing Artemisia argyi plants to UV-B radiation significantly increases the emission of numerous volatiles, including (Z)-3-octen-1-ol. mdpi.com This indicates that the underlying biosynthetic pathways are inducible and can be targeted for modification.

Modern gene-editing technologies like CRISPR/Cas9 could be employed to precisely regulate the genes involved in the fatty acid pathway, which is responsible for producing the precursors to (Z)-3-Octen-1-ol acetate. maxapress.com By upregulating the expression of key enzymes, such as lipoxygenases, hydroperoxide lyases, and the terminal acetyltransferases, it may be possible to develop crop varieties that constitutively or inducibly produce higher levels of this compound. Such an enhancement could lead to crops with improved flavor profiles and a more robust, built-in defense system against pests.

Development of Sustainable Biotechnological Production Platforms for (Z)-3-Octen-1-ol Acetate

While (Z)-3-Octen-1-ol acetate can be synthesized chemically, there is growing demand for "natural" flavor and fragrance compounds produced through sustainable, biological means. Microbial fermentation presents a highly promising platform for the biotechnological production of this and other high-value chemicals. The general biosynthetic pathway for fatty acid-derived volatiles provides a roadmap for this metabolic engineering.

The production of (Z)-3-Octen-1-ol acetate begins with linoleic acid, a common fatty acid. nih.gov The key steps and enzymes involved are outlined below:

| Step | Precursor | Enzyme Class | Product |

| 1. Dioxygenation | Linoleic Acid | Lipoxygenase (LOX) | 10-Hydroperoxy-octadecadienoic acid (10-HPOD) |

| 2. Cleavage | 10-HPOD | Hydroperoxide Lyase (HPL) | (Z)-3-Octen-1-ol |

| 3. Acetylation | (Z)-3-Octen-1-ol + Acetyl-CoA | Alcohol Acyltransferase (AAT) | (Z)-3-Octen-1-ol acetate |

Research has successfully identified and characterized the enzymes responsible for producing the alcohol precursor in fungi. In the button mushroom, Agaricus bisporus, a multifunctional fatty acid dioxygenase (AbLOX) and a hydroperoxide lyase (AbHPL) have been shown to catalyze the conversion of linoleic acid into 1-octen-3-ol. nih.gov

The development of a sustainable production platform would involve harnessing these enzymatic steps within a microbial chassis, such as baker's yeast (Saccharomyces cerevisiae) or E. coli. Studies have already shown that S. cerevisiae fermentation can significantly alter the profile of C8 volatiles in seaweed, demonstrating that the yeast's metabolism can be engineered to handle these compounds. mdpi.com The strategy would involve:

Identifying and isolating the genes for the necessary enzymes (LOX, HPL, and an appropriate alcohol acyltransferase).

Introducing these genes into a suitable microbial host.

Optimizing fermentation conditions and precursor feeding (e.g., linoleic acid) to maximize the yield of (Z)-3-Octen-1-ol acetate.

This approach offers a scalable and sustainable method for producing a nature-identical version of the compound for use in the food, fragrance, and agricultural industries.

Computational Chemistry and Molecular Dynamics Simulations for Understanding Interactions

Understanding how a volatile compound like (Z)-3-Octen-1-ol acetate is detected by an insect at the molecular level is crucial for designing effective semiochemical-based tools. Computational chemistry and molecular dynamics (MD) simulations have become indispensable for studying these interactions. These methods allow researchers to model the three-dimensional structures of insect odorant receptors (ORs) and simulate how ligands like (Z)-3-Octen-1-ol acetate bind to them. researchgate.netijbs.com

The process typically involves:

Homology Modeling: Since experimentally determining the structure of ORs is challenging, their 3D structures are often predicted using computational models like AlphaFold or template-based modeling, based on the structures of related, known proteins. researchgate.netnih.gov

Molecular Docking: The (Z)-3-Octen-1-ol acetate molecule is then computationally "docked" into the predicted binding pocket of the receptor. This simulation predicts the most likely binding pose and calculates a binding affinity score, suggesting the strength of the interaction. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run to observe the dynamic behavior of the ligand-receptor complex over time. This provides insights into the stability of the binding and the specific amino acid residues that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.gov

These computational approaches have been successfully used to study the binding of the precursor, 1-octen-3-ol, to the ORs of the oriental fruit fly, identifying key amino acid residues essential for the interaction. researchgate.net By applying these techniques to (Z)-3-Octen-1-ol acetate, researchers can predict which insect species are likely to detect it and screen for novel, more potent synthetic analogues, accelerating the discovery of new pest management tools.

The table below lists some key computed properties of (Z)-3-Octen-1-ol acetate, which are used as parameters in these computational models.

| Property | Value | Source |

| Molecular Formula | C10H18O2 | PubChem nih.gov |

| Molecular Weight | 170.25 g/mol | PubChem nih.gov |

| XLogP3 | 3.0 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 7 | PubChem nih.gov |

Identification of Novel Research Frontiers in Alkenyl Acetate Biosynthesis and Ecology

Despite significant progress, several exciting research frontiers remain in the study of (Z)-3-Octen-1-ol acetate and other alkenyl acetates.

A primary frontier is the complete elucidation of the biosynthetic pathways in plants. While the initial steps involving lipoxygenase are well-understood, the specific alcohol acyltransferases (AATs) responsible for the final acetylation step in most plants are yet to be identified and characterized. Discovering these enzymes is a critical step for biotechnological applications aimed at crop improvement.

Another major area of research is "receptor de-orphanization." For countless insect odorant receptors, the specific ligands they detect are unknown. High-throughput screening methods, combined with computational predictions, can be used to test (Z)-3-Octen-1-ol acetate against a wide array of insect ORs. This will expand our understanding of its ecological role, revealing whether it acts as an attractant, repellent, or pheromone component for different species and clarifying its function in complex food webs.

The evolution of alkenyl acetate biosynthesis presents a fascinating puzzle. The chain length, position, and stereochemistry of double bonds in fatty acid-derived semiochemicals are critical for their biological activity. diva-portal.org Future research will explore the evolutionary genetics of the enzymes involved, particularly desaturases and fatty acyl reductases, to understand how the vast diversity of these signaling molecules arose. researchgate.netnih.gov This involves asking how subtle changes in enzyme structure lead to different products and how these new products drive ecological divergence and speciation.

Finally, the study of synergistic and antagonistic interactions within complex volatile blends is a key frontier. The behavioral effect of (Z)-3-Octen-1-ol acetate is likely context-dependent, influenced by the presence of other compounds in the plant's or insect's volatile profile. Investigating these complex chemical "cocktails" is essential for deciphering the true language of chemical ecology and for developing more effective and selective pest management lures.

常见问题

Basic Research Questions

Q. What analytical techniques are optimal for distinguishing (Z)-3-Octen-1-ol acetate from its structural isomers?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is critical for isomer differentiation. The (Z)-isomer’s retention time and fragmentation pattern differ due to double-bond positioning. For example, (Z)-3-Octen-1-ol acetate (CAS 20125-84-2) shows distinct MS fragments at m/z 128 (base peak) and 85, compared to (E)-isomers or 1-Octen-3-yl acetate (CAS 2442-10-6) . Nuclear magnetic resonance (NMR) spectroscopy further resolves stereochemistry via coupling constants (e.g., J = 10–12 Hz for trans vs. J = 6–8 Hz for cis configurations).

Q. How can researchers ensure high stereochemical purity during synthesis of (Z)-3-Octen-1-ol acetate?